molecular formula C10H10ClNO3 B13616075 4-(2-Chloro-6-nitrophenyl)butan-2-one

4-(2-Chloro-6-nitrophenyl)butan-2-one

Cat. No.: B13616075
M. Wt: 227.64 g/mol
InChI Key: DFMTUANWOIMQDI-UHFFFAOYSA-N
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Description

4-(2-Chloro-6-nitrophenyl)butan-2-one is an organic compound with the molecular formula C10H10ClNO3 It is characterized by the presence of a chloro and nitro group attached to a phenyl ring, which is further connected to a butanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-6-nitrophenyl)butan-2-one typically involves the reaction of 2-chloro-6-nitrobenzaldehyde with a suitable butanone derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, and the product is then purified through recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-6-nitrophenyl)butan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in 4-(2-Chloro-6-aminophenyl)butan-2-one.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 4-(2-Chloro-6-nitrophenyl)butanoic acid.

    Reduction: 4-(2-Chloro-6-aminophenyl)butan-2-one.

    Substitution: 4-(2-Hydroxy-6-nitrophenyl)butan-2-one.

Scientific Research Applications

4-(2-Chloro-6-nitrophenyl)butan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-6-nitrophenyl)butan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and nitro groups allows the compound to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Chloro-6-nitrophenyl)butan-2-ol: This compound is similar but has a hydroxyl group instead of a ketone group.

    4-(2-Chloro-6-aminophenyl)butan-2-one: Formed by the reduction of the nitro group to an amine group.

    4-(2-Hydroxy-6-nitrophenyl)butan-2-one: Formed by the substitution of the chloro group with a hydroxyl group.

Uniqueness

4-(2-Chloro-6-nitrophenyl)butan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H10ClNO3

Molecular Weight

227.64 g/mol

IUPAC Name

4-(2-chloro-6-nitrophenyl)butan-2-one

InChI

InChI=1S/C10H10ClNO3/c1-7(13)5-6-8-9(11)3-2-4-10(8)12(14)15/h2-4H,5-6H2,1H3

InChI Key

DFMTUANWOIMQDI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1=C(C=CC=C1Cl)[N+](=O)[O-]

Origin of Product

United States

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